N-[4-(2-biphenylyloxy)butyl]-2-propen-1-amine oxalate
Overview
Description
N-[4-(2-biphenylyloxy)butyl]-2-propen-1-amine oxalate is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a biphenyl group attached to a butyl chain, which is further linked to a propenylamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
N-[4-(2-biphenylyloxy)butyl]-2-propen-1-amine oxalate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-biphenylyloxy)butyl]-2-propen-1-amine oxalate typically involves the following steps:
Formation of the Biphenylyloxy Intermediate: The initial step involves the reaction of biphenyl with an appropriate halogenating agent to form a biphenylyloxy intermediate.
Attachment of the Butyl Chain: The biphenylyloxy intermediate is then reacted with a butyl halide under basic conditions to form the biphenylyloxybutyl compound.
Formation of the Propenylamine Group: The final step involves the reaction of the biphenylyloxybutyl compound with propenylamine under suitable conditions to form N-[4-(2-biphenylyloxy)butyl]-2-propen-1-amine.
Oxalate Formation: The amine compound is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-biphenylyloxy)butyl]-2-propen-1-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the propenylamine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various halides, nucleophiles, and appropriate solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted biphenylyloxybutyl derivatives.
Mechanism of Action
The mechanism of action of N-[4-(2-biphenylyloxy)butyl]-2-propen-1-amine oxalate involves its interaction with specific molecular targets and pathways. The biphenyl group allows for hydrophobic interactions with target proteins, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-biphenylyloxy)butyl]dimethylamine oxalate
- 1-[4-(2-biphenylyloxy)butyl]azepane oxalate
- [4-(2-biphenylyloxy)butyl]isopropylamine oxalate
Uniqueness
N-[4-(2-biphenylyloxy)butyl]-2-propen-1-amine oxalate is unique due to its specific structural features, such as the propenylamine group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
oxalic acid;4-(2-phenylphenoxy)-N-prop-2-enylbutan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.C2H2O4/c1-2-14-20-15-8-9-16-21-19-13-7-6-12-18(19)17-10-4-3-5-11-17;3-1(4)2(5)6/h2-7,10-13,20H,1,8-9,14-16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMPGIVVHINQIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCCOC1=CC=CC=C1C2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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